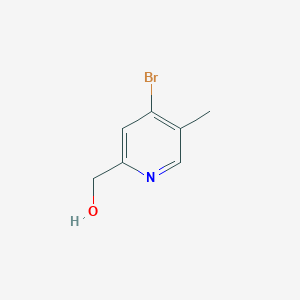

(4-Bromo-5-methylpyridin-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-5-methylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-3-9-6(4-10)2-7(5)8/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUOJYBFEYBMKDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N=C1)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630692 | |

| Record name | (4-Bromo-5-methylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820224-83-7 | |

| Record name | (4-Bromo-5-methylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Bromo-5-methylpyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (4-Bromo-5-methylpyridin-2-yl)methanol (CAS Number: 820224-83-7), a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical and physical properties, alongside a detailed examination of synthetic methodologies. While specific experimental data for this compound is limited, this guide draws upon established protocols for structurally similar molecules to provide robust theoretical and practical frameworks for its synthesis and application. This guide is intended to serve as a valuable resource for researchers utilizing brominated pyridines as key building blocks in the development of novel therapeutic agents.

Introduction

This compound is a functionalized pyridine derivative that holds considerable potential as a versatile synthetic intermediate in the field of pharmaceutical and agrochemical research. The presence of a bromine atom and a hydroxymethyl group on the pyridine ring allows for a diverse range of chemical modifications. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the facile construction of complex molecular architectures. The hydroxymethyl group can be readily oxidized to a carboxylic acid or participate in esterification and etherification reactions, further expanding the synthetic possibilities. This guide aims to provide a detailed summary of the known properties and a likely synthetic approach for this compound.

Chemical and Physical Properties

Limited experimental data is available for the physical properties of this compound. The following table summarizes the known and predicted properties.

| Property | Value | Source |

| CAS Number | 820224-83-7 | |

| Molecular Formula | C₇H₈BrNO | |

| Molecular Weight | 202.05 g/mol | |

| Appearance | Likely a solid | Inferred from isomers |

| Melting Point | No data available | |

| Boiling Point | No data available[1] | |

| Solubility | No data available | |

| Purity | ≥97% (Commercially available) |

Synthesis

Proposed Synthetic Pathway

The synthesis of this compound would likely begin with the bromination of 5-methylpyridin-2-amine, followed by a Sandmeyer reaction to introduce the hydroxyl group. A more direct, albeit potentially lower-yielding, approach would involve the direct functionalization of a pre-brominated methylpyridine. A plausible multi-step synthesis starting from 2-amino-5-methylpyridine is outlined below.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocols (Adapted from Analogous Syntheses)

The following protocols are adapted from the synthesis of structurally similar compounds and represent a likely approach for obtaining this compound.

Step 1: Bromination of 2-Amino-5-methylpyridine to yield 2-Amino-4-bromo-5-methylpyridine (Adapted from the synthesis of 2-Amino-5-bromo-4-methylpyridine[4][5])

-

Materials: 2-Amino-5-methylpyridine, N-Bromosuccinimide (NBS), N,N-Dimethylformamide (DMF), Acetonitrile, Water.

-

Procedure:

-

Dissolve 2-Amino-5-methylpyridine in DMF in a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the flask in an ice bath.

-

Prepare a solution of NBS in DMF and add it dropwise to the cooled solution of 2-amino-5-methylpyridine.

-

Allow the reaction to proceed at a controlled temperature (e.g., 20°C) for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and then with acetonitrile.

-

Dry the solid to obtain 2-Amino-4-bromo-5-methylpyridine.

-

Step 2: Diazotization and Hydrolysis to yield this compound (Adapted from the Sandmeyer reaction of 2-Amino-4-methylpyridine[2][3])

-

Materials: 2-Amino-4-bromo-5-methylpyridine, Sulfuric acid, Sodium nitrite, Water, Diethyl ether, Anhydrous sodium sulfate.

-

Procedure:

-

Dissolve 2-Amino-4-bromo-5-methylpyridine in an aqueous solution of sulfuric acid.

-

Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite in water.

-

Add the sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature below 5°C to form the diazonium salt.

-

After the addition is complete, continue stirring for a short period at this temperature.

-

Gently warm the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding alcohol.

-

Cool the mixture and neutralize it with a suitable base (e.g., sodium hydroxide solution).

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography or recrystallization.

-

Applications in Drug Development

While specific applications of this compound are not extensively documented, its structural motifs are present in various biologically active molecules. Brominated pyridines are key intermediates in the synthesis of a wide range of pharmaceutical compounds.[2] The versatility of the bromine and hydroxymethyl groups allows for the creation of diverse libraries of compounds for high-throughput screening.

Isomers and related compounds, such as (2-Bromo-6-methylpyridin-4-yl)methanol, have been utilized as intermediates in the synthesis of antagonists for metabotropic glutamate receptor 5 (mGlu5), indicating a potential role for these scaffolds in targeting neurological disorders.[6] The general mechanism of action for such building blocks in drug discovery involves their incorporation into larger molecules that interact with specific biological targets.[6] The bromine atom can be crucial for establishing halogen bonds or can be replaced to introduce other functional groups that modulate the pharmacological profile.

Caption: Role of this compound in a drug discovery workflow.

Signaling Pathways

There is currently no specific information available in the searched literature that directly links this compound to any particular signaling pathway. Its role would be as a constituent of a larger, biologically active molecule. The nature of the final compound would determine its interaction with specific biological targets and, consequently, its effect on cellular signaling.

Conclusion

This compound is a valuable building block for synthetic and medicinal chemists. While detailed experimental data for this specific compound is sparse, this guide provides a solid foundation for its synthesis and potential applications by drawing parallels with its close structural isomers. The proposed synthetic route, based on well-established chemical transformations, offers a reliable method for its preparation. The versatility of its functional groups makes it an attractive starting material for the generation of compound libraries for drug discovery programs. Further research into the biological activities of derivatives of this compound is warranted to fully explore its potential in the development of novel therapeutics.

References

Technical Guide: Physicochemical Properties and Synthetic Protocols of (4-Bromo-5-methylpyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromo-5-methylpyridin-2-yl)methanol is a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery as a versatile synthetic intermediate. This technical guide provides a summary of its core physicochemical properties, detailed experimental protocols for its synthesis and analysis, and logical workflows represented through diagrams. Due to the limited availability of experimental data in peer-reviewed literature, this guide incorporates predicted properties from computational models to provide a comprehensive profile for research and development purposes.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO | N/A |

| Molecular Weight | 202.05 g/mol | N/A |

| CAS Number | 1394291-59-8 | N/A |

| Appearance | White to off-white solid | Predicted[1] |

| Boiling Point | 289.0 ± 35.0 °C | Predicted[1] |

| Density | 1.567 ± 0.06 g/cm³ | Predicted[1] |

| pKa | 12.74 ± 0.10 | Predicted[1] |

| LogP | 1.64 | Predicted |

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not extensively documented, the following sections outline detailed, generalized methodologies for the synthesis and analysis of this compound based on established procedures for analogous brominated pyridine derivatives.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process starting from a commercially available pyridine precursor. A representative synthetic route involves the bromination of a methylpyridine derivative followed by functional group manipulation to introduce the methanol moiety.

2.1.1. Step 1: Bromination of a Substituted Pyridine

This step focuses on the regioselective introduction of a bromine atom onto the pyridine ring.

-

Materials:

-

2,5-Lutidine (4-methyl-2-picoline)

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Sodium sulfate (Na₂SO₄) (anhydrous)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-lutidine in a suitable solvent such as concentrated sulfuric acid at a controlled temperature (e.g., 0-5 °C).

-

Slowly add N-bromosuccinimide (NBS) portion-wise to the reaction mixture, maintaining the low temperature. The molar ratio of the pyridine substrate to NBS should be optimized, typically starting with a slight excess of NBS.

-

Allow the reaction to stir at a controlled temperature for a specified duration, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by pouring it over crushed ice.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude brominated pyridine.

-

Purify the crude product by flash column chromatography on silica gel.

-

2.1.2. Step 2: Introduction of the Hydroxymethyl Group

This can be achieved through various methods, including the reduction of a corresponding aldehyde or carboxylic acid derivative. A common route involves the conversion of a methyl group to a hydroxymethyl group.

-

Materials:

-

Brominated pyridine intermediate from Step 1

-

Lithium diisopropylamide (LDA)

-

Paraformaldehyde

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium chloride (NH₄Cl) solution (saturated)

-

Ethyl acetate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the brominated pyridine intermediate in anhydrous THF and cool the solution to -78 °C.

-

Slowly add a solution of lithium diisopropylamide (LDA) in THF dropwise, maintaining the temperature at -78 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add dry paraformaldehyde powder in one portion to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

-

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Procedure:

-

Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Record ¹H NMR and ¹³C NMR spectra.

-

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the methyl protons, and the methylene protons of the methanol group. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

-

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.

-

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Procedure:

-

Prepare a dilute solution of the purified compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar stationary phase).

-

The gas chromatogram will indicate the purity of the sample, with a single major peak expected for the pure compound.

-

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 202/204 for the bromine isotopes) and characteristic fragmentation patterns that can be used to confirm the structure.[2][3][4]

-

Signaling Pathways

As of the date of this document, there is no publicly available scientific literature detailing the specific involvement of this compound in any signaling pathways or its specific biological targets. Its utility is primarily established as a versatile building block in the synthesis of more complex, biologically active molecules.[5] Researchers are encouraged to perform their own biological assays to determine its potential interactions with cellular signaling cascades.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for structural and purity confirmation.

References

- 1. (5-bromo-2-methylpyridin-4-yl)methanol | 1807259-37-5 [m.chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. GC-MS- and NMR-Based Metabolomics and Molecular Docking Reveal the Potential Alpha-Glucosidase Inhibitors from Psychotria malayana Jack Leaves [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. (2-Bromo-6-methylpyridin-4-yl)methanol|CAS 1220123-59-0 [benchchem.com]

Structural Analysis and Confirmation of (4-Bromo-5-methylpyridin-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the structural analysis and confirmation of (4-Bromo-5-methylpyridin-2-yl)methanol, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally related compounds. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are provided to guide researchers in the characterization of this and similar molecules.

Introduction

This compound is a heterocyclic compound featuring a pyridine core, a versatile scaffold in medicinal chemistry. The presence of a bromine atom, a methyl group, and a methanol substituent offers multiple points for synthetic modification, making it a potentially valuable building block for the synthesis of novel therapeutic agents. Accurate structural elucidation and confirmation are critical first steps in the research and development process. This guide outlines the standard analytical techniques and expected results for the comprehensive characterization of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.35 | s | 1H | H-6 (Pyridine ring) |

| ~7.40 | s | 1H | H-3 (Pyridine ring) |

| ~4.70 | s | 2H | -CH₂OH |

| ~3.50 | br s | 1H | -OH |

| ~2.40 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160.0 | C-2 |

| ~150.0 | C-6 |

| ~138.0 | C-5 |

| ~125.0 | C-3 |

| ~120.0 | C-4 |

| ~64.0 | -CH₂OH |

| ~18.0 | -CH₃ |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Identity | Notes |

| 201/203 | [M]⁺ | Molecular ion peak, showing characteristic 1:1 isotopic pattern for Bromine. |

| 183/185 | [M-H₂O]⁺ | Loss of water from the methanol group. |

| 172/174 | [M-CHO]⁺ | Loss of formaldehyde. |

| 122 | [M-Br]⁺ | Loss of the bromine atom. |

| 93 | [M-Br-CHO]⁺ | Subsequent loss of formaldehyde from the debrominated fragment. |

Table 4: Predicted Infrared (IR) Spectroscopy Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic -CH₃ and -CH₂) |

| 1600-1550 | Strong | C=C/C=N stretching (pyridine ring) |

| 1450-1350 | Medium | C-H bending (aliphatic) |

| 1200-1000 | Strong | C-O stretch (primary alcohol) |

| ~1050 | Strong | C-Br stretch |

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: 500 MHz NMR Spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Spectrometer Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.

-

Data Processing: Perform a Fourier transformation, phase correction, and baseline correction on the raw data. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass spectrometer with an Electron Ionization (EI) source.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, which is under high vacuum.[1]

-

Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[1][2]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detection: Detect the ions to generate the mass spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Background Collection: Clean the ATR crystal (e.g., diamond) and collect a background spectrum.[3]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.[3]

-

Spectrum Acquisition: Acquire the infrared spectrum of the sample. The IR beam interacts with the sample via an evanescent wave.[4]

-

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber.

Visualization of Analytical Workflows

The following diagrams illustrate the general workflows for the structural analysis of this compound.

Caption: General experimental workflow for the synthesis and structural analysis.

Caption: Logical relationship between the compound and its analytical properties.

Conclusion

References

Spectroscopic and Synthetic Profile of (4-Bromo-5-methylpyridin-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for the chemical compound (4-Bromo-5-methylpyridin-2-yl)methanol. Due to the limited availability of published experimental data for this specific isomer, the spectroscopic data presented herein is predicted based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.35 | s | 1H | H-6 |

| ~7.45 | s | 1H | H-3 |

| ~4.70 | s | 2H | -CH₂OH |

| ~2.40 | s | 3H | -CH₃ |

| ~2.10 | br s | 1H | -OH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160.5 | C-2 |

| ~151.0 | C-6 |

| ~135.0 | C-5 |

| ~125.0 | C-3 |

| ~122.0 | C-4 |

| ~64.0 | -CH₂OH |

| ~18.0 | -CH₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1550 | Strong | C=C/C=N stretch (pyridine ring) |

| 1450-1350 | Medium | C-H bend (aliphatic) |

| 1200-1000 | Strong | C-O stretch (primary alcohol) |

| 850-750 | Strong | C-H out-of-plane bend (aromatic) |

| 700-600 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 201/203 | ~50 / ~50 | [M]⁺ (containing ⁷⁹Br/⁸¹Br) |

| 183/185 | ~10 / ~10 | [M-H₂O]⁺ |

| 172/174 | ~100 / ~100 | [M-CHO]⁺ |

| 122 | ~40 | [M-Br]⁺ |

| 93 | ~30 | [M-Br-CHO]⁺ |

Experimental Protocols

The following sections detail a plausible synthetic route for this compound and generalized protocols for acquiring the spectroscopic data.

Synthesis of this compound

This proposed synthesis is a multi-step process starting from commercially available 2,5-lutidine.

Step 1: N-oxidation of 2,5-Lutidine

-

To a solution of 2,5-lutidine (1 equivalent) in a suitable solvent such as acetic acid, add an oxidizing agent like hydrogen peroxide (30% aqueous solution, 1.5 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 70-80°C and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and carefully neutralize with a base (e.g., sodium carbonate solution).

-

Extract the product, 2,5-lutidine N-oxide, with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Nitration of 2,5-Lutidine N-oxide

-

To a mixture of fuming nitric acid and concentrated sulfuric acid, cooled to 0°C, slowly add the 2,5-lutidine N-oxide from the previous step.

-

Allow the reaction to warm to room temperature and then heat to 90°C for several hours.

-

Pour the reaction mixture onto ice and neutralize with a base (e.g., ammonium hydroxide).

-

The product, 4-nitro-2,5-lutidine N-oxide, will precipitate and can be collected by filtration.

Step 3: Deoxygenation of the N-oxide

-

Dissolve the 4-nitro-2,5-lutidine N-oxide in a solvent like ethanol.

-

Add a reducing agent, such as phosphorus trichloride, dropwise at a low temperature.

-

After the addition, allow the reaction to stir at room temperature for several hours.

-

Quench the reaction with water and neutralize with a base.

-

Extract the product, 4-nitro-2,5-lutidine, with an organic solvent.

Step 4: Reduction of the Nitro Group

-

Dissolve the 4-nitro-2,5-lutidine in a suitable solvent (e.g., ethanol or acetic acid).

-

Add a reducing agent such as iron powder or tin(II) chloride.

-

Heat the mixture to reflux for several hours.

-

Cool the reaction, filter off the solids, and neutralize the filtrate.

-

Extract the product, 2,5-dimethylpyridin-4-amine, with an organic solvent.

Step 5: Sandmeyer Reaction for Bromination

-

Dissolve the 2,5-dimethylpyridin-4-amine in an aqueous solution of hydrobromic acid (48%).

-

Cool the solution to 0°C and add a solution of sodium nitrite in water dropwise.

-

Stir the resulting diazonium salt solution at low temperature for a short period.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the diazonium salt solution to the copper(I) bromide solution.

-

Warm the reaction mixture to room temperature and then heat to facilitate the release of nitrogen gas.

-

Cool the mixture, neutralize with a base, and extract the product, 4-bromo-2,5-lutidine.

Step 6: Oxidation of the 2-Methyl Group

-

Dissolve the 4-bromo-2,5-lutidine in a suitable solvent like pyridine.

-

Add selenium dioxide and heat the mixture to reflux for several hours.

-

Cool the reaction and filter to remove selenium.

-

The resulting aldehyde can be reduced in the next step without further purification.

Step 7: Reduction of the Aldehyde to the Alcohol

-

To the crude 4-bromo-5-methylpyridine-2-carbaldehyde from the previous step, dissolved in a solvent like methanol, add a reducing agent such as sodium borohydride in portions at 0°C.

-

Stir the reaction at room temperature for a few hours.

-

Quench the reaction with water and remove the methanol under reduced pressure.

-

Extract the final product, this compound, with an organic solvent.

-

Purify the product by column chromatography on silica gel.

Spectroscopic Analysis Protocols

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Acquire the spectra on a 500 MHz NMR spectrometer. For ¹H NMR, use a standard pulse sequence. For ¹³C NMR, use a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data using appropriate software. The chemical shifts should be referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or acquire the spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum on a Fourier-Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Visualizations

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of this compound.

The Versatile Building Block: A Technical Review of (4-Bromo-5-methylpyridin-2-yl)methanol and its Isomers in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

(4-Bromo-5-methylpyridin-2-yl)methanol, a substituted pyridine derivative, is emerging as a valuable intermediate in the synthesis of novel therapeutic agents. While detailed public research on this specific isomer is limited, its structural motifs are present in a variety of biologically active compounds, highlighting its potential in drug discovery. This technical guide provides a comprehensive overview of the known applications of this compound, alongside a comparative analysis of its more extensively studied isomers. This document details available experimental protocols, quantitative data, and key synthetic pathways to inform and guide further research and development.

Core Compound Data: this compound

| Property | Value | Reference |

| CAS Number | 820224-83-7 | [1][2] |

| Molecular Formula | C₇H₈BrNO | [1][2] |

| Molecular Weight | 202.05 g/mol | [1][2] |

Application in the Synthesis of Voltage-Gated Sodium Channel Modulators

A key documented application of this compound is in the synthesis of 2-(pyridin-2-yl)-1,7-diazaspiro[4.4]nonan-6-one compounds, which act as modulators of voltage-gated sodium channels. These channels are crucial in the pathophysiology of various neurological disorders, making them an important therapeutic target.

Experimental Protocol: Synthesis of 2-((tert-butyldimethylsilyloxy)methyl)-4-bromo-5-methylpyridine

This protocol describes a reaction where this compound is used as a starting material, as detailed in patent WO2013093497A1.

Objective: To protect the hydroxyl group of this compound as a tert-butyldimethylsilyl (TBDMS) ether, a common step in multi-step organic synthesis to prevent unwanted side reactions.

Materials:

-

(4-bromo-5-methyl-2-pyridyl)methanol (CAS: 820224-83-7)

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Water

Procedure:

-

A solution of (4-bromo-5-methyl-2-pyridyl)methanol (1.01 g, 5.01 mmol) in dichloromethane (2 mL) is added dropwise over 10 minutes to a solution of tert-butyldimethylsilyl chloride in DCM.

-

The reaction mixture is stirred for an additional 10 minutes.

-

Triethylamine (3.13 mL, 22.54 mmol) is added dropwise, and stirring is continued for 5 minutes.

-

The reaction is allowed to warm to room temperature.

-

Water is added to the reaction mixture.

-

The phases are separated using a hydrophobic frit.

This reaction is a critical step in a larger synthetic scheme aimed at producing voltage-gated sodium channel modulators. The workflow can be visualized as follows:

Comparative Analysis of Isomeric Bromomethylpyridinemethanols

While literature on this compound is sparse, its isomers are well-documented as versatile intermediates in medicinal chemistry, particularly in the development of kinase inhibitors. The strategic placement of the bromo, methyl, and methanol functionalities on the pyridine ring significantly influences the synthetic routes and the biological activities of the resulting compounds.

| Isomer | CAS Number | Key Applications |

| (5-Bromo-4-methylpyridin-2-yl)methanol | 1394291-59-8 | Intermediate for pharmaceutical use. |

| (5-Bromo-4-methylpyridin-3-yl)methanol | 351458-17-8 | Intermediate in the synthesis of protein kinase inhibitors. |

| (2-Bromo-6-methylpyridin-4-yl)methanol | 1220123-59-0 | Intermediate in the synthesis of metabotropic glutamate receptor 5 (mGlu5) antagonists. |

The pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to form key interactions with biological targets. The bromo-substituent serves as a convenient handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse chemical moieties to explore the chemical space and optimize biological activity.

Synthetic Pathways of Isomeric Precursors

The synthesis of bromomethylpyridine derivatives often involves multi-step sequences starting from commercially available pyridines. Below are representative synthetic pathways for related bromomethylpyridine precursors, which could potentially be adapted for the synthesis of this compound.

Synthesis of 2-Bromo-4-methylpyridine

A common route to a key precursor, 2-Bromo-4-methylpyridine, involves a Sandmeyer-type reaction starting from 2-Amino-4-methylpyridine.

Experimental Protocol: Synthesis of 2-Bromo-4-methylpyridine

Objective: To synthesize 2-Bromo-4-methylpyridine from 2-Amino-4-methylpyridine via a Sandmeyer-type reaction.

Materials:

-

2-Amino-4-methylpyridine

-

48% Hydrobromic acid (HBr)

-

Bromine (Br₂)

-

Sodium nitrite (NaNO₂)

-

20% aqueous Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-amino-4-methylpyridine (1.1 mol) in 48% hydrobromic acid (1.5 L) in a suitable reaction vessel.

-

Cool the mixture to -20 °C.

-

Slowly add bromine (3.11 mol) dropwise, maintaining the temperature between -20 °C and -15 °C.

-

Stir the mixture for 3 hours at this temperature.

-

In a separate beaker, prepare an aqueous solution of sodium nitrite (2.95 mol).

-

Add the sodium nitrite solution in batches to the reaction mixture, maintaining the temperature.

-

Allow the reaction to warm to room temperature over 3 hours.

-

Cool the mixture to 0 °C and adjust the pH to 12 with 20% aqueous sodium hydroxide solution.

-

Extract the product with diethyl ether (3 x 250 mL).

-

Combine the organic phases and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-Bromo-4-methylpyridine.

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its documented use in the synthesis of voltage-gated sodium channel modulators provides a strong rationale for its further investigation. While direct research on this specific isomer is limited, the extensive studies on its structural isomers highlight the significant potential of the bromomethylpyridine scaffold in developing a wide range of therapeutic agents, particularly kinase inhibitors. The synthetic protocols and comparative data presented in this guide aim to facilitate future research into the applications and synthesis of this compound and its derivatives, ultimately contributing to the discovery of new and effective medicines.

References

In-Depth Technical Guide: Safety and Handling of (4-Bromo-5-methylpyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (4-bromo-5-methylpyridin-2-yl)methanol, a key intermediate in pharmaceutical and agrochemical research. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, this guide is based on data from structurally similar brominated pyridine derivatives. Researchers should handle this compound with the utmost care, assuming it possesses similar hazardous properties to its analogues.

Hazard Identification and Classification

This compound is anticipated to be classified as a hazardous substance. Based on data for analogous compounds, it is likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation.

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation. |

Signal Word: Warning[1]

Hazard Pictograms (Anticipated):

First-Aid Measures

Immediate medical attention is crucial in case of exposure.

| Exposure Route | First-Aid Measures |

| Inhalation | Remove the individual to fresh air and ensure they are in a position comfortable for breathing. If the person feels unwell, seek medical attention by calling a poison center or doctor. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation develops, seek medical advice or attention. |

| Eye Contact | Rinse eyes cautiously with water for several minutes. If contact lenses are present and can be easily removed, do so. Continue rinsing. If eye irritation persists, get medical advice or attention.[1] |

| Ingestion | If swallowed, rinse the mouth. Immediately call a poison center or doctor.[2] Do NOT induce vomiting.[2] |

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Safe Handling:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands and any exposed skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Do not eat, drink, or smoke when using this product.

-

Keep the container tightly closed when not in use.

-

Ground and bond container and receiving equipment to prevent static discharge.

Storage Conditions:

-

Store in a well-ventilated place.

-

Keep the container tightly closed.

-

Store in a dry and cool place.

-

Store locked up.

Personal Protective Equipment (PPE)

| Protection Type | Recommendations |

| Eye/Face Protection | Use chemical safety goggles and/or a face shield. |

| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber), and a lab coat. Change contaminated clothing immediately. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. |

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₇H₈BrNO |

| Molecular Weight | 202.05 g/mol |

| Appearance | Likely a solid powder. |

| CAS Number | 820224-83-7[3] |

Stability and Reactivity

-

Reactivity: No specific data is available.

-

Chemical Stability: Assumed to be stable under normal storage conditions.

-

Possibility of Hazardous Reactions: No specific data is available.

-

Conditions to Avoid: Avoid generation of dust.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Upon combustion, may produce carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.

Experimental Protocols

General Workflow for Handling Hazardous Chemicals

The following diagram outlines a standard workflow for safely handling a potentially hazardous chemical like this compound in a laboratory setting.

Caption: Workflow for the safe handling of hazardous chemicals.

Illustrative Synthesis of this compound

The following is an illustrative experimental protocol for the synthesis of the title compound, adapted from a procedure for a related isomer. This protocol is for informational purposes only and should be adapted and optimized by qualified personnel.

Reaction Scheme:

(4-Bromo-5-methylpyridin-2-yl)carbaldehyde → this compound

Materials:

-

(4-Bromo-5-methylpyridin-2-yl)carbaldehyde

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve (4-Bromo-5-methylpyridin-2-yl)carbaldehyde in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Reduction: Slowly add sodium borohydride to the cooled solution in portions.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Extract the aqueous residue with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel if necessary.

Synthesis Workflow Diagram

Caption: A typical workflow for the reduction of the corresponding aldehyde.

Toxicological Information

No specific toxicological data for this compound is available. The information below is based on the anticipated hazards from similar compounds and the general toxicity of its constituent parts.

Acute Toxicity (Anticipated):

-

Oral: May be harmful if swallowed.

-

Dermal: May be harmful in contact with skin.

-

Inhalation: May be harmful if inhaled.

Local Effects (Anticipated):

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory tract irritation.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways. Waste should be handled by a licensed professional waste disposal service.

This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). All laboratory work should be conducted by trained professionals in a well-equipped and properly ventilated environment.

References

Commercial Availability and Synthetic Overview of (4-Bromo-5-methylpyridin-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromo-5-methylpyridin-2-yl)methanol, a substituted pyridine derivative, serves as a crucial building block in medicinal chemistry and organic synthesis. Its unique structural features, including a bromine atom amenable to cross-coupling reactions and a reactive hydroxymethyl group, make it a versatile intermediate for the synthesis of complex molecular architectures. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, and a generalized synthetic approach.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is compiled from various commercial suppliers and chemical databases.

| Property | Value | Source |

| CAS Number | 820224-83-7 | Echemi, BLDpharm |

| Molecular Formula | C₇H₈BrNO | Echemi[1] |

| Molecular Weight | 202.05 g/mol | Echemi, J&W PharmLab |

| Density | 1.555 g/cm³ | Echemi[1] |

| Boiling Point | 309.9°C at 760 mmHg | Echemi[1] |

| Flash Point | 141.2°C | Echemi[1] |

| SMILES | OCc1nc(C)c(Br)cc1 | BLDpharm |

Commercial Availability

This compound is readily available from a range of chemical suppliers specializing in research and development compounds. The table below lists several vendors offering this product, though purity and available quantities may vary. Researchers are advised to request certificates of analysis for lot-specific data.

| Supplier | Product Number/CAS | Purity | Notes |

| Sigma-Aldrich | LEYH9ACF7E94 (CAS: 820224-83-7) | Not specified | Available through their marketplace. |

| BLDpharm | BD01314966 (CAS: 820224-83-7) | ≥95% | Storage conditions: Inert atmosphere, 2-8°C.[2] |

| Echemi | (CAS: 820224-83-7) | Not specified | Offered by SUZHOU ARTK MEDCHEM CO.,LTD.[1] |

| J&W PharmLab | 69R0634 (CAS: 820224-83-7) | Not specified |

Synthesis Overview

Disclaimer: This proposed synthesis is for informational purposes only and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

A common strategy for the synthesis of substituted pyridines involves the construction of the pyridine ring followed by functional group interconversions. An alternative, and often more practical approach, is the modification of a pre-existing, suitably substituted pyridine. A potential synthetic pathway to this compound could start from a commercially available lutidine derivative.

Generalized Experimental Protocol:

-

Bromination of a Substituted Lutidine: A suitable starting material, such as 5-methyl-2-(hydroxymethyl)pyridine, could undergo regioselective bromination. This can often be achieved using a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent (e.g., acetonitrile or a halogenated solvent) under controlled temperature conditions. The regioselectivity of the bromination will be directed by the existing substituents on the pyridine ring.

-

Reaction Work-up and Purification: Following the bromination reaction, a standard aqueous work-up would be performed to remove inorganic byproducts and unreacted reagents. The crude product would then be extracted into an organic solvent. Purification of the desired this compound would likely be achieved through column chromatography on silica gel, using a gradient of non-polar and polar solvents (e.g., hexanes and ethyl acetate).

-

Characterization: The structure and purity of the final product would be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Generalized Synthetic Workflow

References

The Reactivity Profile of the Hydroxymethyl Group on the Pyridine Ring: A Technical Guide

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroxymethylpyridine scaffold is a cornerstone in medicinal chemistry and materials science.[1][2] Its unique structure, featuring a primary alcohol (-CH2OH) directly attached to an electron-deficient pyridine ring, imparts a versatile reactivity profile. This dual functionality allows for its incorporation into complex molecular architectures, making it a valuable precursor for active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[2][3][4] The nitrogen atom in the pyridine ring influences electron distribution and provides a site for coordination, while the hydroxymethyl group is amenable to a variety of chemical transformations, including oxidation, substitution, esterification, and etherification.[2] This guide provides an in-depth analysis of the reactivity of the hydroxymethyl group, supported by quantitative data and detailed experimental protocols.

Core Reactivity Principles

The reactivity of the hydroxymethyl group is significantly influenced by the electron-withdrawing nature of the pyridine ring. This effect makes the pyridine ring itself less susceptible to electrophilic attack but activates the ring toward nucleophilic substitution. Conversely, the hydroxymethyl group's oxygen is a nucleophile, and the adjacent carbon is susceptible to both nucleophilic and electrophilic attack depending on the reaction conditions. The position of the hydroxymethyl group (2-, 3-, or 4-) also plays a crucial role in its reactivity due to differing resonance and inductive effects.

Key Chemical Transformations

The hydroxymethyl group on the pyridine ring can undergo several key transformations, making it a versatile handle for molecular modification.

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol of the hydroxymethyl group can be selectively oxidized to the corresponding pyridinecarboxaldehyde or pyridinecarboxylic acid. The choice of oxidant and reaction conditions determines the final product.

-

To Aldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage.

-

To Carboxylic Acids: Stronger oxidizing agents will typically oxidize the alcohol directly to the carboxylic acid.

Table 1: Selected Oxidation Reactions of Hydroxymethylpyridines

| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |

| 3-hydroxy-6-methyl-2-pyridinemethanol | Chromium(VI) | 3-hydroxy-6-methyl-2-pyridinecarboxaldehyde & -carboxylic acid | Not specified | [5] |

| Dihydropyridines | DMSO / Nitric Acid / Bleaching Powder | Pyridine derivatives | 25-64 | [6][7] |

Experimental Protocol: Oxidation of 3-hydroxy-6-methyl-2-pyridinemethanol with Chromium(VI) [5]

-

Materials: 3-hydroxy-6-methyl-2-pyridinemethanol (hmpol), Potassium dichromate (K2Cr2O7), Perchloric acid (HClO4).

-

Procedure: The kinetics of the oxidation of hmpol by Cr(VI) are studied under pseudo-first-order conditions in an acidic aqueous medium (HClO4). The reaction progress is followed spectrophotometrically.

-

Product Analysis: The oxidation products, the corresponding aldehyde (hmpal) and carboxylic acid (hmpac), are identified. These products are found to be coordinated to the resulting chromium(III).

-

Note: This reference focuses on the kinetics and mechanism rather than providing a preparative scale synthesis with isolated yields.

Substitution to Halomethylpyridines

The hydroxyl group can be substituted by a halogen (typically chlorine or bromine) to form halomethylpyridines. These are highly reactive intermediates, particularly useful for subsequent nucleophilic substitution reactions. Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are common reagents for this transformation.

Table 2: Halogenation of Hydroxymethylpyridines

| Starting Material | Reagent | Product | Solvent | Reaction Time | Reference |

| 2-(Hydroxymethyl)pyridine | PBr3 | 2-(Bromomethyl)pyridine | Ether | 1 hour | [8] |

| Primary/Secondary Alcohols | SOCl2 | Alkyl Chloride | Pyridine | Not specified | [9][10] |

Experimental Protocol: Synthesis of 2-(Bromomethyl)pyridine [8]

-

Materials: 2-(Hydroxymethyl)pyridine (5.0 mmol), Phosphorus tribromide (PBr3, 5.5 mmol), Diethyl ether (10 mL), Methanol, Ethyl acetate, Anhydrous Na2SO4.

-

Procedure:

-

Dissolve 2-(Hydroxymethyl)pyridine (0.48 mL, 5.0 mmol) in diethyl ether (10 mL) in a flask at room temperature.

-

Add phosphorus tribromide (0.52 mL, 5.5 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 1 hour.

-

After completion, slowly add methanol to quench the reaction.

-

Extract the mixture with ethyl acetate.

-

Dry the organic layer with anhydrous Na2SO4.

-

Filter and concentrate the organic layer under reduced pressure to obtain the brominated product.

-

Esterification

Hydroxymethylpyridines readily react with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. This reaction is fundamental in prodrug synthesis and for modifying the physicochemical properties of molecules. Acid catalysts like sulfuric acid or coupling agents are often employed.

Table 3: Representative Esterification Reactions

| Alcohol | Acylating Agent | Catalyst | Product | Yield (%) | Reference |

| Secondary Alcohol | Pyridine-2-carboxylic Anhydride | DMAP | Picolinate Ester | Not specified | [11] |

| 3-Hydroxypicolinic acid | Methanol | H2SO4 | Methyl 3-hydroxy-2-pyridinecarboxylate | 99 | [12] |

| Carboxylic Acid | Alcohol | H2SO4, p-TsOH | Ester | Varies | [13][14] |

Experimental Protocol: General DMAP-Catalyzed Esterification [11]

-

Materials: Secondary alcohol (1.0 mmol), 4-(Dimethylamino)pyridine (DMAP, 0.2 mmol), Pyridine-2-carboxylic Anhydride (1.2 mmol), Anhydrous toluene (5 mL), Saturated aqueous NaHCO₃, Ethyl acetate, Brine, Anhydrous Na₂SO₄.

-

Procedure:

-

In a dry round-bottom flask, add the secondary alcohol (1.0 mmol) and DMAP (0.2 mmol).

-

Add anhydrous toluene (5 mL) and stir until dissolved.

-

Add Pyridine-2-carboxylic Anhydride (1.2 mmol) to the mixture.

-

Heat the reaction to 50 °C and monitor by TLC or LC-MS (typically 6-12 hours).

-

Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Etherification

The formation of ethers from hydroxymethylpyridines, typically via the Williamson ether synthesis, involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. This reaction is crucial for introducing diverse alkyl chains, thereby modulating properties like lipophilicity.

Table 4: Williamson Ether Synthesis with a Pyridine Alcohol

| Pyridine Alcohol | Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 5-(hydroxy)picolinaldehyde | Propargyl bromide | K2CO3 | DMF | 100 | 49 | [15] |

Experimental Protocol: Synthesis of 5-(propargyloxy)picolinaldehyde [15]

-

Materials: 5-(hydroxy)picolinaldehyde (4.06 mmol), Potassium carbonate (K2CO3, 4.26 mmol), Propargyl bromide (80% in toluene, 4.26 mmol), DMF (15 mL), Chloroform.

-

Procedure:

-

Add potassium carbonate (0.59 g, 4.26 mmol) to a solution of 5-(hydroxy)picolinaldehyde (0.50 g, 4.06 mmol) in DMF (15 mL).

-

Add propargyl bromide (0.475 mL, 4.26 mmol) via syringe.

-

Fit the flask with a condenser and stir the solution at 100°C for 4 hours.

-

Allow the reaction to cool to ambient temperature while stirring for an additional 1 hour.

-

Remove the solvent under reduced pressure.

-

Take up the crude solid in chloroform (150 mL) and filter. Repeat this process twice more (2 x 40 mL).

-

Remove the chloroform from the filtrate under reduced pressure to yield the product as an orange solid.

-

Conclusion

The hydroxymethyl group on a pyridine ring is a remarkably versatile functional group, offering multiple avenues for chemical modification. Its reactivity, governed by the electronic properties of the pyridine nucleus, allows for selective oxidation, substitution to reactive halides, and formation of esters and ethers. A thorough understanding of these transformations and the experimental conditions required to effect them is essential for scientists in drug discovery and materials science, enabling the rational design and synthesis of novel, high-value molecules. The protocols and data summarized herein provide a foundational guide for leveraging the unique reactivity of hydroxymethylpyridines in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. fcs.wum.edu.pk [fcs.wum.edu.pk]

- 7. fcs.wum.edu.pk [fcs.wum.edu.pk]

- 8. Page loading... [guidechem.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. 3-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 13. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 14. Esterification - Sciencemadness Wiki [sciencemadness.org]

- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Methodological & Application

Application Note: Synthesis of (4-Bromo-5-methylpyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed two-step protocol for the synthesis of (4-bromo-5-methylpyridin-2-yl)methanol, a key intermediate in pharmaceutical and agrochemical research. The synthesis commences with the esterification of 5-bromo-4-methylpyridine-2-carboxylic acid to its methyl ester, followed by a selective reduction to the target alcohol. This method offers a reliable route to obtaining the desired product with good yield and purity. All quantitative data is presented in tabular format for clarity, and the experimental workflow is visualized using a Graphviz diagram.

Introduction

Pyridine derivatives are fundamental building blocks in the development of novel therapeutic agents and agrochemicals. Specifically, functionalized pyridines such as this compound serve as versatile intermediates for creating complex molecular architectures through various cross-coupling and derivatization reactions. The bromine handle allows for the introduction of diverse functionalities via reactions like Suzuki and Sonogashira couplings, while the hydroxymethyl group can be further modified, for instance, through oxidation to an aldehyde or carboxylic acid. This document outlines a straightforward and reproducible synthesis protocol for this important compound.

Overall Reaction Scheme

The synthesis of this compound is achieved in two main steps:

-

Esterification: 5-Bromo-4-methylpyridine-2-carboxylic acid is converted to methyl 5-bromo-4-methylpyridine-2-carboxylate.

-

Reduction: The resulting methyl ester is selectively reduced to this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 5-bromo-4-methylpyridine-2-carboxylate

This procedure is adapted from standard esterification methods for pyridine carboxylic acids.

Materials:

-

5-Bromo-4-methylpyridine-2-carboxylic acid

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) as a catalyst

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 5-bromo-4-methylpyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid), add thionyl chloride (1.2 eq) dropwise at 0 °C. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.

-

Stir the reaction mixture at room temperature for 30 minutes and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 5-bromo-4-methylpyridine-2-carboxylate.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

This protocol is based on the reduction of a similar pyridine methyl ester using sodium borohydride.[1]

Materials:

-

Methyl 5-bromo-4-methylpyridine-2-carboxylate

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

1N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve methyl 5-bromo-4-methylpyridine-2-carboxylate (1.0 eq) in methanol (10 mL per gram of ester) in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (3.0 eq) portion-wise to the cooled solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by adding 1N HCl to adjust the pH to ~1.

-

Neutralize the solution by adding a saturated sodium bicarbonate solution to adjust the pH to ~8.

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product, this compound, can be purified by column chromatography (e.g., using a mixture of ethyl acetate and hexanes as the eluent) to yield a white solid.[1]

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

| Parameter | Step 1: Esterification | Step 2: Reduction |

| Starting Material | 5-Bromo-4-methylpyridine-2-carboxylic acid | Methyl 5-bromo-4-methylpyridine-2-carboxylate |

| Molar Equivalent | 1.0 | 1.0 |

| Reagents | Thionyl chloride (1.2 eq) | Sodium borohydride (3.0 eq) |

| Solvent | Methanol | Methanol |

| Reaction Time | 4-6 hours | 12 hours |

| Reaction Temperature | Reflux | 0 °C to Room Temperature |

| Product | Methyl 5-bromo-4-methylpyridine-2-carboxylate | This compound |

| Typical Yield | >85% | ~95%[1] |

| Purity (Typical) | >95% (after purification) | >98% (after purification) |

Mandatory Visualization

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for Suzuki Coupling of (4-Bromo-5-methylpyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of (4-Bromo-5-methylpyridin-2-yl)methanol with a variety of aryl- and heteroarylboronic acids. This protocol is designed to be a robust starting point for the synthesis of diverse (4-Aryl-5-methylpyridin-2-yl)methanol derivatives, which are valuable building blocks in medicinal chemistry, particularly for the development of kinase inhibitors.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, widely employed in academic and industrial research.[1] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acid derivatives make it an ideal method for the synthesis of complex molecules.[2] Pyridine scaffolds are prevalent in a vast number of pharmaceuticals, and the introduction of aryl or heteroaryl moieties via Suzuki coupling is a key strategy in drug discovery.[3]

The target molecule, this compound, incorporates a reactive bromide for cross-coupling and a hydroxymethyl group that can be a key pharmacophoric feature or a handle for further synthetic transformations. The resulting (4-Aryl-5-methylpyridin-2-yl)methanol products are of significant interest as intermediates in the synthesis of biologically active compounds, including Janus kinase (JAK) inhibitors, which are crucial in the treatment of inflammatory diseases and cancers.[4][5]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[1]

The pyridine nitrogen can potentially coordinate to the palladium catalyst, which may influence the reaction's efficiency. Therefore, the careful selection of ligands, base, and solvent is crucial for achieving high yields.[2]

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific arylboronic acids and reaction scales.

Protocol 1: General Suzuki-Miyaura Coupling using Pd(PPh₃)₄

This protocol is adapted from procedures for structurally similar bromopyridine derivatives and is a good starting point for a variety of arylboronic acids.[6]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane (anhydrous, degassed)

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

-

Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The reaction concentration is generally maintained between 0.1 and 0.5 M with respect to the bromopyridine.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times. This protocol is based on conditions reported for similar pyridine substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

1,4-Dioxane/Water (5:1 mixture, degassed)

-

Microwave reaction vessel

Procedure:

-

Reaction Setup: In a microwave reaction vessel, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and cesium carbonate.

-

Solvent Addition: Add the degassed 1,4-dioxane/water mixture.

-

Microwave Reaction: Seal the vessel and place it in a microwave reactor. Heat the mixture to 120-140 °C for 15-45 minutes.

-

Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Data Presentation

The following table summarizes representative yields for the Suzuki coupling of a structurally similar compound, 2-Bromo-4-methylpyridine, with various boronic acids. These yields are indicative of the expected outcomes for the coupling of this compound and should be used as a reference point for optimization.[7]

| Arylboronic Acid | Product | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | (5-Methyl-4-phenylpyridin-2-yl)methanol | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (µW) | 0.5 | ~81 |

| 4-Methoxyphenylboronic acid | (4-(4-Methoxyphenyl)-5-methylpyridin-2-yl)methanol | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | ~92 |

| 4-Chlorophenylboronic acid | (4-(4-Chlorophenyl)-5-methylpyridin-2-yl)methanol | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | ~80 |

| Thiophen-3-ylboronic acid | (5-Methyl-4-(thiophen-3-yl)pyridin-2-yl)methanol | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 110 | 12 | ~73 |

Note: Yields are based on reactions with structurally similar bromopyridines and are for estimation purposes. Actual yields may vary depending on the specific substrate and reaction conditions.

Mandatory Visualizations

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. scilit.com [scilit.com]

- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for the Oxidation of (4-Bromo-5-methylpyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the oxidation of (4-Bromo-5-methylpyridin-2-yl)methanol to its corresponding aldehyde, 4-Bromo-5-methylpyridine-2-carbaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and biologically active compounds. The protocols provided are based on established, mild, and selective oxidation methods suitable for heterocyclic alcohols, minimizing the risk of side reactions and degradation of the sensitive pyridine ring.

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For substrates containing sensitive functional groups or heterocyclic systems such as pyridine, the choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the carboxylic acid or degradation of the starting material. This note details two reliable methods for the oxidation of this compound: Dess-Martin Periodinane (DMP) oxidation and Manganese Dioxide (MnO2) oxidation. Both methods are known for their mildness and high chemoselectivity for the oxidation of primary and secondary alcohols.[1][2]

Comparison of Oxidation Methods

The choice of oxidation method can depend on factors such as scale, cost, and the presence of other functional groups. The following table summarizes the key features of the two recommended protocols.

| Parameter | Dess-Martin Periodinane (DMP) Oxidation | Manganese Dioxide (MnO2) Oxidation |

| Oxidizing Agent | Dess-Martin Periodinane | Activated Manganese Dioxide |

| Typical Solvent | Dichloromethane (DCM), Chloroform | Dichloromethane (DCM), Chloroform, Ethyl Acetate |

| Reaction Temperature | 0 °C to Room Temperature | Room Temperature to Reflux |

| Reaction Time | 1 - 16 hours | 12 - 24 hours (or until completion by TLC) |

| Stoichiometry | 1.1 - 1.8 equivalents | 5 - 10 equivalents (by weight) |

| Work-up | Quenching with Na2S2O3/NaHCO3 solution, extraction | Filtration of MnO2, concentration of the filtrate |

| Advantages | Mild conditions, high yields, short reaction times, broad functional group tolerance.[1] | Inexpensive, easy work-up (filtration).[3] |

| Disadvantages | Potentially explosive (handle with care), relatively expensive.[4] | Requires a large excess of reagent, can be slow. |

| Expected Yield | High (typically >85% for similar substrates) | Moderate to High (typically 60-90% for similar substrates) |

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol describes the oxidation of this compound using Dess-Martin Periodinane. DMP is a hypervalent iodine reagent that offers mild and selective oxidation of primary alcohols to aldehydes.[1][2][4]

Materials:

-

This compound

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium thiosulfate (Na2S2O3) solution

-

Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for extraction and filtration

Procedure:

-

To a stirred solution of this compound (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add Dess-Martin Periodinane (1.2 - 1.8 equiv) portion-wise.[4]

-

Allow the reaction mixture to warm to room temperature and stir for 1-16 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3.

-

Stir the biphasic mixture vigorously until the layers become clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to afford the crude 4-Bromo-5-methylpyridine-2-carbaldehyde.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Manganese Dioxide (MnO2) Oxidation

This protocol utilizes activated manganese dioxide, a mild and selective oxidizing agent for benzylic and allylic type alcohols.[3]

Materials:

-

This compound

-

Activated Manganese Dioxide (MnO2)

-

Dichloromethane (DCM) or Chloroform (CHCl3)

-

Celite® or a similar filter aid

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-